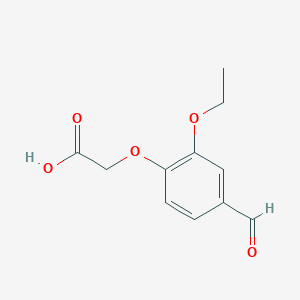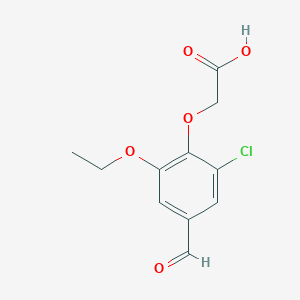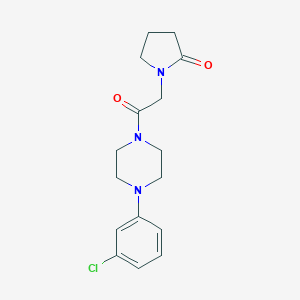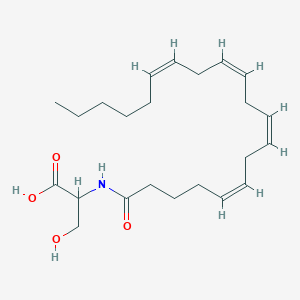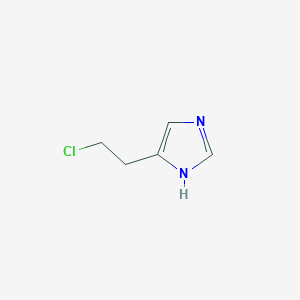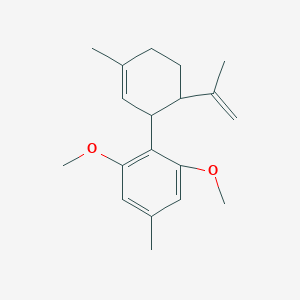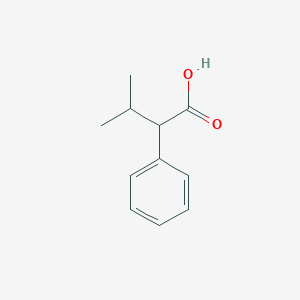
Riluzolhydrochlorid
Übersicht
Beschreibung
Riluzole hydrochloride is a medication used to treat amyotrophic lateral sclerosis, also known as ALS or Lou Gehrig’s disease . It is not a cure for ALS, but it may delay the progression of the disease and prolong life . Riluzole is a glutamate antagonist used as an anticonvulsant and to prolong the survival of patients with amyotrophic lateral sclerosis .
Molecular Structure Analysis
Riluzole is a capsule-shaped, white, film-coated tablet for oral administration containing 50 mg of riluzole . Its molecular formula is C8H5F3N2OS and its molecular weight is 234.2 . The structural formula of Riluzole has been shown in various sources .Chemical Reactions Analysis
Riluzole inhibits the release of glutamic acid from cultured neurons, and from brain slices . It also interferes with glutamate secretion, growth signaling pathways, Ca2+ homeostasis, glutathione synthesis, reactive oxygen species generation and integrity of DNA, as well as autophagic and apoptotic pathways .Physical And Chemical Properties Analysis
Riluzole is a white to slightly yellow powder that is very soluble in dimethylformamide, dimethylsulfoxide, and methanol; freely soluble in dichloromethane; sparingly soluble in 0.1 N HCl; and very slightly soluble in water and in 0.1 N NaOH .Wissenschaftliche Forschungsanwendungen
1. Behandlung der Amyotrophen Lateralsklerose (ALS) Riluzolhydrochlorid wird seit seiner Zulassung durch die Food and Drug Administration seit über zwei Jahrzehnten zur Behandlung der Amyotrophen Lateralsklerose (ALS) eingesetzt . ALS ist eine progressive neurodegenerative Erkrankung, die Nervenzellen im Gehirn und im Rückenmark betrifft.
Potenzielles Antikrebsmittel
In jüngster Zeit wurde Riluzol in Krebszellen untersucht und es wurde gezeigt, dass es die Zellproliferation blockiert und/oder den Zelltod induziert . Es hat sich als wirksam erwiesen als antineoplastisches Medikament bei Krebsarten unterschiedlicher Gewebsursprünge, einschließlich Haut, Brust, Bauchspeicheldrüse, Dickdarm, Leber, Knochen, Gehirn, Lunge und Nasopharynx .
Glutamat-Freisetzungshemmer
Riluzol ist ein Glutamat-Freisetzungshemmer . Glutamat ist ein starker erregender Neurotransmitter, der von Nervenzellen im Gehirn freigesetzt wird. Es ist für die Signalübertragung zwischen Nervenzellen verantwortlich und spielt unter normalen Bedingungen eine wichtige Rolle bei Lernen und Gedächtnis.
Interferenz mit Wachstumssignalwegen
Riluzol wurde nachgewiesen, dass es mit Wachstumssignalwegen interferiert . Dies könnte möglicherweise das Wachstum von Krebszellen und anderen Zellen hemmen, die sich abnormal vermehren.
Störung der Kalzium-Homöostase
Riluzol stört die Kalzium-Homöostase . Kalzium spielt eine Schlüsselrolle bei der Funktion von Zellen, und eine Störung der Kalzium-Homöostase kann zum Zelltod führen.
6. Hemmung der Glutathionsynthese und Erzeugung reaktiver Sauerstoffspezies Riluzol hemmt die Glutathionsynthese und die Erzeugung reaktiver Sauerstoffspezies . Beide Prozesse sind am Schutz von Zellen vor Schäden beteiligt, und ihre Hemmung kann zum Zelltod führen.
Stabilitätsprüfungen
Riluzol wurde in Stabilitätsprüfungen eingesetzt . Diese Tests werden verwendet, um die Stabilität eines Stoffes unter verschiedenen Bedingungen zu bestimmen, wie z. B. Veränderungen der Temperatur, des pH-Werts und der Lichteinwirkung.
Bioanalyse im menschlichen Plasma
Es wurde eine Methode der Umkehrphasen-Hochleistungsflüssigkeitschromatographie (RP-HPLC) entwickelt und validiert, um this compound in Massen- und Tabletten-Dosisformen zu bestimmen . Dies ermöglicht die Überwachung der Riluzolspiegel im menschlichen Plasma, was wichtig ist, um sicherzustellen, dass die richtige Dosis verabreicht wird.
Wirkmechanismus
Target of Action
Riluzole hydrochloride primarily targets glutamate receptors and voltage-dependent sodium channels . Glutamate is a major excitatory neurotransmitter in the central nervous system, and its excessive release can lead to neuronal injury. Voltage-dependent sodium channels are associated with damaged neurons .
Mode of Action
Riluzole hydrochloride acts as a glutamate antagonist . It inhibits the release of glutamate (activation of glutamate reuptake), inactivates voltage-dependent sodium channels, and interferes with intracellular events that follow transmitter binding at excitatory amino acid receptors . It has also been reported to directly inhibit the kainate and NMDA receptors .
Biochemical Pathways
Riluzole hydrochloride affects neurons by inhibiting excitatory amino acid release, inhibiting events following stimulation of excitatory amino acid receptors, and stabilizing the inactivated state of voltage-dependent sodium channels . It has demonstrated neuroprotective activity in vivo and in vitro .
Pharmacokinetics
Metabolism is mostly hepatic, consisting of cytochrome P450–dependent hydroxylation and glucuronidation . The oral bioavailability of riluzole is approximately 60% . With multiple-dose administration, riluzole accumulates in plasma by about twofold .
Result of Action
Riluzole hydrochloride is indicated for the treatment of patients with amyotrophic lateral sclerosis (ALS). It extends survival and/or time to tracheostomy . It is also neuroprotective in various in vivo experimental models of neuronal injury involving excitotoxic mechanisms .
Action Environment
The efficacy and stability of riluzole hydrochloride can be influenced by various environmental factors. For instance, it has been shown that riluzole’s dependency on the cytochrome P450 (CYP1A2) for metabolism could potentially interact with CYP1A2 substrates, inhibitors, and inducers . Therefore, the presence of these substances in the patient’s environment could affect the action of riluzole.
Safety and Hazards
Riluzole is fatal if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Riluzole has been evaluated in cancer cells and indicated to block cell proliferation and/or induce cell death . It has been proven effective as an anti-neoplastic drug in cancers of various tissue origins, including the skin, breast, pancreas, colon, liver, bone, brain, lung, and nasopharynx . This suggests that Riluzole has potential future directions in the field of cancer treatment .
Eigenschaften
IUPAC Name |
6-(trifluoromethoxy)-1,3-benzothiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2OS.ClH/c9-8(10,11)14-4-1-2-5-6(3-4)15-7(12)13-5;/h1-3H,(H2,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAOELIJQRYJJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the potential therapeutic benefit of Riluzole hydrochloride in cisplatin-induced ototoxicity?
A1: Riluzole hydrochloride exhibits protective effects against cisplatin-induced hearing loss in guinea pigs. [] This protection was observed through reduced auditory brainstem response threshold shifts in animals treated with riluzole hydrochloride prior to cisplatin administration. [] Transmission electron microscopy further revealed that riluzole hydrochloride helped preserve the structural integrity of hair cells and the stria vascularis in the cochlea, which are crucial for hearing and often damaged by cisplatin. []
Q2: Are there any analytical methods available to assess the quality and purity of Riluzole hydrochloride in pharmaceutical formulations?
A3: Yes, several analytical methods have been developed and validated for characterizing Riluzole hydrochloride in both bulk form and pharmaceutical dosage forms. [, ] These include:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

